MFCD18314149
Description
Current analyses rely on comparative studies with structurally related compounds, leveraging established physicochemical databases and synthesis methodologies to infer its properties and behavior. The compound’s identification number (MFCD18314149) suggests it is cataloged for specialized applications, likely involving catalytic processes or medicinal chemistry, given the emphasis on green synthesis and bioavailability in similar molecules .
Properties
IUPAC Name |
4-(3-aminophenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-11-5-4-10(7-13(11)16)9-2-1-3-12(15)6-9/h1-7,16H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSFZSQLMOGZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684618 | |
| Record name | 3'-Amino-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-54-5 | |
| Record name | 3'-Amino-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18314149 involves specific reaction conditions and reagents. One common method includes the use of hydrophilic material-modified iron oxide nanoparticles (COOH-PEG@Fe3O4 NPs) synthesized using the co-precipitation technique . This method ensures the stability and effectiveness of the compound in various applications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis techniques that ensure high yield and purity. The co-precipitation technique mentioned earlier is often scaled up for industrial purposes, providing a stable and efficient production process .
Chemical Reactions Analysis
Types of Reactions
MFCD18314149 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application in different fields.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield reduced forms .
Scientific Research Applications
MFCD18314149 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions, enhancing reaction rates and yields.
Biology: Employed in biological tagging and imaging due to its unique properties.
Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of MFCD18314149 involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular components to exert its effects. The exact molecular targets and pathways can vary depending on the application and the specific conditions under which the compound is used .
Comparison with Similar Compounds
Structural and Functional Similar Compounds
Two compounds closely related to MFCD18314149 include:
CAS 1761-61-1 (MDL: MFCD00003330) : A brominated aromatic compound (C₇H₅BrO₂) used in organic synthesis and pharmaceutical intermediates .
CAS 1533-03-5 (MDL: MFCD00039227) : A trifluoromethyl-substituted ketone (C₁₀H₉F₃O) with applications in agrochemicals and drug discovery .
Table 1: Structural Comparison
Comparative Analysis of Physicochemical Properties
Table 2: Physicochemical Properties
Key findings:
- Solubility: The trifluoromethyl group in this compound likely reduces aqueous solubility compared to non-fluorinated analogs, aligning with trends observed in CAS 1533-03-5 .
- Bioavailability : Fluorination enhances membrane permeability, as seen in both CAS 1533-03-5 and this compound, but may limit solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
